molecular formula C11H15N5O2 B1655105 L-Leucine, N-1H-purin-6-yl- CAS No. 31981-63-2

L-Leucine, N-1H-purin-6-yl-

Cat. No.: B1655105
CAS No.: 31981-63-2
M. Wt: 249.27 g/mol
InChI Key: CHFPMAUBZFXAIO-UHFFFAOYSA-N
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Description

L-Leucine, N-1H-purin-6-yl- is a compound that combines the amino acid L-Leucine with a purine base. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The purine base is a fundamental component of nucleotides, which are the building blocks of DNA and RNA, making this compound particularly significant in biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine, N-1H-purin-6-yl- typically involves the coupling of L-Leucine with a purine derivative. One common method is the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with L-Leucine as the nucleophile . This reaction is often carried out in the presence of a coupling agent such as carbodiimide to facilitate the formation of the peptide bond . The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of L-Leucine, N-1H-purin-6-yl- may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Leucine, N-1H-purin-6-yl- can undergo various chemical reactions, including:

    Oxidation: The purine base can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the purine base.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use halogenated purine derivatives and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the purine base can yield purine N-oxides, while reduction can produce purine derivatives with reduced functional groups.

Scientific Research Applications

L-Leucine, N-1H-purin-6-yl- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Leucine, N-1H-purin-6-yl- involves its interaction with specific molecular targets. The purine base can bind to nucleotide receptors or enzymes, influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to therapeutic effects such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    L-Leucine, N-9H-purin-6-yl-: Similar structure but with a different position of the purine base.

    L-Leucine, N-1H-purin-8-yl-: Another isomer with the purine base attached at a different position.

Uniqueness

L-Leucine, N-1H-purin-6-yl- is unique due to its specific structural configuration, which can influence its biological activity and chemical reactivity. The position of the purine base attachment can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

4-methyl-2-(7H-purin-6-ylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-6(2)3-7(11(17)18)16-10-8-9(13-4-12-8)14-5-15-10/h4-7H,3H2,1-2H3,(H,17,18)(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFPMAUBZFXAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31981-63-2
Record name L-Leucine, N-1H-purin-6-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031981632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Leucine, N-1H-purin-6-yl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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